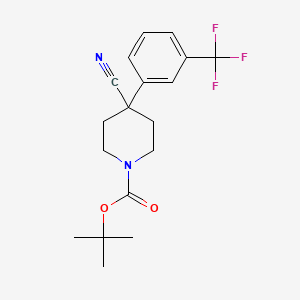

1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

- δ 1.45 (s, 9H, Boc CH₃)

- δ 3.20–3.50 (m, 4H, piperidine H-2/H-6)

- δ 4.10 (br s, 2H, piperidine H-3/H-5)

- δ 7.45–7.65 (m, 4H, aromatic protons)

¹³C NMR (101 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry

High-resolution mass spectrometry (HRMS-ESI) shows:

- [M+H]⁺ at m/z 355.1560 (calc. 355.1563)

- Fragment ions at m/z 254.1234 (Boc loss) and 170.0941 (piperidine ring)

Electronic Structure and Computational Modeling

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 5.2 eV |

| Dipole moment (gas phase) | 6.4 D (axial) |

| 8.0 D (equatorial) | |

| NBO charge on CF₃ | -0.32 e |

Properties

IUPAC Name |

tert-butyl 4-cyano-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N2O2/c1-16(2,3)25-15(24)23-9-7-17(12-22,8-10-23)13-5-4-6-14(11-13)18(19,20)21/h4-6,11H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBGVSIAASQZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678160 | |

| Record name | tert-Butyl 4-cyano-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634465-43-3 | |

| Record name | tert-Butyl 4-cyano-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine typically involves:

- Formation of the piperidine core bearing a 4-cyano substituent.

- Introduction of the 3-trifluoromethylphenyl group at the 4-position.

- Protection of the nitrogen atom with a Boc group.

The key challenge lies in the selective functionalization at the 4-position of piperidine and maintaining the integrity of sensitive groups during the process.

Preparation of 4-Cyanopiperidine Intermediates

A foundational step is preparing 4-cyanopiperidine or its derivatives, which serve as precursors for further functionalization:

Dehydration of Isonipecotamide: The classical method involves dehydrating piperidine-4-carboxamide (isonipecotamide) using phosphorus oxychloride or thionyl chloride to yield 4-cyanopiperidine hydrochloride. This method requires careful control of reaction conditions and subsequent neutralization steps to isolate the free base or its salts. Yields vary between 32.7% and 62.8%, depending on conditions such as reagent equivalents and workup solvents (e.g., benzene, toluene, xylene).

Use of Formamides as Dehydrating Agents: The method can be improved by employing formamides like dimethylformamide (DMF) or dibutylformamide (DBF) as reaction media or reagents to facilitate dehydration. Dibutylformamide is preferred for its efficiency. The molar ratio of formamide to isonipecotamide is optimized between 0.3 to 2 equivalents to maximize yield.

Introduction of the 3-Trifluoromethylphenyl Group

The 3-trifluoromethylphenyl substituent is generally introduced via nucleophilic aromatic substitution or cross-coupling reactions on the piperidine ring. Though specific detailed procedures for this step on 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine are sparse, related synthetic routes involve arylation of piperidine derivatives using palladium-catalyzed coupling or direct substitution methods.

In some synthetic designs, the aryl group is introduced prior to cyano group installation, depending on the stability and reactivity of intermediates.

Boc Protection of Piperidine Nitrogen

The nitrogen atom of the piperidine ring is protected with the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step is crucial to prevent side reactions during subsequent transformations.

The Boc protection is typically carried out after the introduction of the cyano and aryl groups to ensure selectivity and stability of the final compound.

Representative Synthetic Route (Patent-Inspired)

A typical synthetic sequence based on patent literature:

- Starting Material: Isonipecotamide.

- Dehydration: Treat with phosphorus oxychloride or thionyl chloride in the presence of formamide (preferably dibutylformamide) to produce 4-cyanopiperidine hydrochloride.

- Neutralization and Extraction: Adjust pH to 12-13 with sodium hydroxide, extract with toluene or similar solvents.

- Boc Protection: React free 4-cyanopiperidine with di-tert-butyl dicarbonate in an organic solvent (e.g., ethyl acetate).

- Introduction of 3-Trifluoromethylphenyl Group: Via cross-coupling or nucleophilic substitution on the 4-position of the piperidine ring.

- Purification: Chromatography on silica gel followed by solvent removal and recrystallization.

This method requires multiple steps and careful control of reaction parameters to optimize yield and purity.

Alternative Synthetic Approaches

Click Chemistry and Amide Formation: Some advanced synthetic strategies involve the use of click chemistry (azide-alkyne cycloaddition) to append functional groups to piperidine derivatives, followed by amide bond formation to introduce complex substituents including trifluoromethylphenyl moieties. These methods, while more complex, offer higher selectivity and functional group tolerance.

One-Pot Hydrolysis and Functionalization: Hydrolysis of trifluoroacetamide and ester groups in the presence of KOH, followed by purification via preparative HPLC, has been reported for related compounds, suggesting potential adaptation for 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine synthesis.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Dehydration of isonipecotamide | Phosphorus oxychloride or thionyl chloride; 0.3-2 equiv formamide (DBF preferred); heat | 32.7 - 62.8 | Requires pH adjustment and extraction |

| Boc Protection | Di-tert-butyl dicarbonate, organic solvent (ethyl acetate), base | High (variable) | Protects piperidine nitrogen |

| Introduction of 3-CF3-phenyl | Palladium-catalyzed cross-coupling or nucleophilic substitution | Not specified | Critical for aryl group installation |

| Purification | Silica gel chromatography, solvent removal | Purity >95% | Essential for pharmaceutical-grade product |

Research Findings and Considerations

The dehydration step is rate-limiting and yield-determining; optimizing formamide type and equivalents improves efficiency.

Boc protection is a standard and reliable step but must be performed after cyano and aryl group introduction to avoid side reactions.

The presence of the trifluoromethyl group enhances the compound's lipophilicity (LogP ~4.44), which may affect solubility and reaction kinetics during synthesis.

The multi-step nature of the synthesis requires careful purification at each stage to achieve high purity suitable for pharmaceutical applications.

Alternative synthetic routes involving click chemistry and amide bond formation offer promising avenues for more efficient synthesis but require specialized reagents and conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate may be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Medicinal Chemistry

1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine has been explored as a scaffold for the development of inhibitors targeting various biological pathways. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it an attractive modification for drug candidates.

Key Findings:

- Androgen Receptor Modulation: Analogues of this compound have shown promise in modulating androgen receptor activity, which is critical in the treatment of hormone-dependent cancers such as prostate cancer. Studies indicate that modifications to the piperidine structure can lead to increased potency against androgen receptors .

- Antiviral Activity: Research has demonstrated that derivatives of 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine exhibit antiviral properties, particularly against viral proteases. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit Zika virus protease, showcasing IC50 values indicating effective inhibition .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, including nucleophilic substitutions and coupling reactions.

Synthetic Pathways:

- Amide Formation: The compound can be utilized in amide coupling reactions to produce biologically active derivatives. This is particularly relevant in the synthesis of indole-based compounds that have shown significant pharmacological activity .

- Suzuki Coupling Reactions: The presence of the cyano group facilitates Suzuki coupling reactions, enabling the formation of aryl-substituted piperidine derivatives with enhanced biological profiles .

Case Study 1: Prostate Cancer Treatment

In a study evaluating various piperidine derivatives for their efficacy against castration-resistant prostate cancer (CRPC), 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine analogues were tested for their ability to inhibit PSA secretion in LNCaP cells. Results indicated that certain analogues exhibited superior activity compared to traditional therapies like bicalutamide, suggesting potential for clinical application .

Case Study 2: Antiviral Drug Development

A series of compounds based on 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine were synthesized and tested against Zika virus protease. The most active compounds demonstrated IC50 values significantly lower than those of existing antiviral agents, indicating a promising direction for further development in antiviral therapeutics .

Mechanism of Action

The mechanism by which 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

Positional Isomers: 2-Trifluoromethylphenyl vs. 3-Trifluoromethylphenyl

- 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine (CAS 634465-94-4) shares the same molecular formula (C₁₈H₂₁F₃N₂O₂) but differs in the position of the trifluoromethyl group on the phenyl ring (2- vs. 3-) .

- Electronic Effects: The 3-trifluoromethyl group’s electron-withdrawing nature enhances electrophilicity, influencing reactivity in substitution reactions. Biological Activity: Positional differences can alter interactions with residues like Trp84 and Tyr334 in enzyme active sites, as seen in similar arylaminopropanone derivatives .

Substituted Phenyl Ring Derivatives

- Key Trends :

- Electron-Withdrawing Groups (e.g., CF₃, Cl): Improve electrophilicity and stability but may reduce solubility.

- Electron-Donating Groups (e.g., OCH₃): Enhance solubility but could shorten half-life due to metabolic oxidation.

- Bulky Groups (e.g., cyclopropylmethoxy): Increase lipophilicity and bioavailability but risk off-target interactions .

Piperidine vs. Piperazine Derivatives

Trifluoromethoxy vs. Trifluoromethyl

- 4-(4-Trifluoromethoxy-phenyl)-piperidine (CAS 180160-91-2): Substitutes CF₃ with OCF₃.

Biological Activity

1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group and its implications for biological activity. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine is with a molecular weight of 358.37 g/mol. The presence of the trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, potentially enhancing their bioactivity.

Biological Activity Overview

1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine has been studied for its potential effects in several biological contexts:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Compounds with similar piperidine structures have shown promise as DPP-IV inhibitors, which are crucial in managing type 2 diabetes mellitus by prolonging the action of incretin hormones. The incorporation of fluorinated groups often enhances potency and selectivity towards DPP-IV, suggesting that 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine may exhibit similar properties .

- Anticancer Activity : The structural analogs of this compound have been investigated for their anticancer properties. Studies indicate that trifluoromethyl-containing compounds can enhance the efficacy of existing chemotherapeutics by improving their pharmacokinetic profiles and reducing side effects .

Structure-Activity Relationship (SAR)

The SAR studies for compounds similar to 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine suggest that modifications to the piperidine ring and the introduction of electron-withdrawing groups like trifluoromethyl can significantly impact biological activity.

| Modification | Effect on Activity |

|---|---|

| Addition of Trifluoromethyl Group | Increases potency against DPP-IV |

| Cyano Group at Position 4 | Enhances binding affinity to target proteins |

| Boc Protection | Improves solubility and stability |

Case Studies

- DPP-IV Inhibition Study : A study examining various piperidine derivatives found that compounds with a trifluoromethyl group exhibited IC50 values significantly lower than their non-fluorinated counterparts, indicating enhanced DPP-IV inhibition. This suggests that 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine could be a candidate for further development as an antidiabetic agent .

- Anticancer Efficacy : In preclinical trials, related compounds demonstrated synergistic effects when combined with standard chemotherapy agents, leading to improved tumor regression rates in animal models. The mechanism was attributed to enhanced cellular uptake facilitated by the trifluoromethyl moiety .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a multi-step process involving:

- Step 1 : Formation of the piperidine core through cyclization or alkylation reactions.

- Step 2 : Introduction of the cyano group at the 4-position via nucleophilic substitution or cyanation reagents (e.g., KCN/CuCN).

- Step 3 : Protection of the piperidine nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) .

- Critical Factors : Reaction temperature (0–25°C for Boc protection), solvent polarity (DMF for cyanation), and stoichiometric control of trifluoromethylphenyl precursors. Lower yields (<50%) are often observed due to steric hindrance from the trifluoromethyl group .

Q. How can researchers characterize the structural integrity of this compound, especially the Boc group and cyano functionality?

- Analytical Techniques :

- ¹H/¹³C NMR : Confirm Boc group presence via tert-butyl signals (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C). The cyano group’s electron-withdrawing effect shifts adjacent piperidine protons upfield .

- IR Spectroscopy : Detect the carbonyl stretch of the Boc group (~1680–1720 cm⁻¹) and cyano absorption (~2200–2250 cm⁻¹) .

- Mass Spectrometry : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ for C₁₈H₂₀F₃N₃O₂: calculated 384.15) .

Q. What safety precautions are critical when handling this compound in the lab?

- Hazards : Cyanide toxicity (H330–H310) and potential skin irritation (H315).

- Mitigation : Use fume hoods for reactions involving volatile reagents (e.g., TFA during Boc deprotection), wear nitrile gloves, and maintain neutral pH during waste disposal to avoid HCN release .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in further functionalization?

- Mechanistic Insight : The -CF₃ group deactivates the phenyl ring, reducing electrophilic substitution rates. Computational studies (DFT) show decreased electron density at the meta-position, favoring nucleophilic attacks at the cyano group or Boc-deprotected nitrogen .

- Experimental Design : Compare reactivity with non-fluorinated analogs (e.g., 4-cyano-4-phenyl derivatives) in Suzuki couplings or amidation reactions. Monitor kinetics via HPLC or in-situ IR .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.